molecular formula C16H24N2O5S2 B10943802 Ethyl 4,5-dimethyl-2-(1-(methylsulfonyl)piperidine-4-carboxamido)thiophene-3-carboxylate

Ethyl 4,5-dimethyl-2-(1-(methylsulfonyl)piperidine-4-carboxamido)thiophene-3-carboxylate

Cat. No.: B10943802
M. Wt: 388.5 g/mol
InChI Key: YVQIILNILSHUAQ-UHFFFAOYSA-N
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Description

The compound Ethyl 4,5-dimethyl-2-(1-(methylsulfonyl)piperidine-4-carboxamido)thiophene-3-carboxylate is a thiophene-based derivative featuring a methylsulfonyl-substituted piperidine carboxamide moiety at the 2-position of the thiophene ring.

Properties

Molecular Formula

C16H24N2O5S2

Molecular Weight

388.5 g/mol

IUPAC Name

ethyl 4,5-dimethyl-2-[(1-methylsulfonylpiperidine-4-carbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C16H24N2O5S2/c1-5-23-16(20)13-10(2)11(3)24-15(13)17-14(19)12-6-8-18(9-7-12)25(4,21)22/h12H,5-9H2,1-4H3,(H,17,19)

InChI Key

YVQIILNILSHUAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2CCN(CC2)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4,5-DIMETHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Piperidine Moiety: The piperidine moiety is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an activated intermediate.

    Formation of the Ethyl Ester Group: The ethyl ester group is introduced through esterification, where the carboxylic acid group of the thiophene derivative reacts with ethanol in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4,5-DIMETHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones, which can further enhance its biological activity.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

ETHYL 4,5-DIMETHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.

    Material Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Pharmaceutical Industry: It is explored as a lead compound for the development of new drugs targeting various diseases.

Mechanism of Action

The mechanism of action of ETHYL 4,5-DIMETHYL-2-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity and leading to therapeutic effects.

    Pathways Involved: It can influence various signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes key structural analogs and their distinguishing features:

Compound Name (CAS No.) Molecular Weight Substituents on Piperidine/Thiophene Notable Features
Target Compound (N/A) ~456.5 (est.) Piperidine : 1-(methylsulfonyl); Thiophene : 4,5-dimethyl Balanced electronic effects from methylsulfonyl; moderate lipophilicity (LogP ~4 est.)
Ethyl 4,5-dimethyl-2-(1-(thiophene-2-sulfonyl)piperidine-4-carboxamido)thiophene-3-carboxylate (620572-25-0) 456.6 Piperidine : 1-(thiophene-2-sulfonyl); Thiophene : 4,5-dimethyl Thiophene sulfonyl group increases steric bulk and π-π interaction potential; XLogP3 = 4
Ethyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate (313507-39-0) 378.35 Thiophene : 4,5-dimethyl; Amide : 4-nitrobenzamido Strong electron-withdrawing nitro group may enhance reactivity but reduce metabolic stability
Ethyl 2-(1-tosylpiperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (721886-73-3) ~532 (est.) Piperidine : 1-(4-methylbenzenesulfonyl); Thiophene : fused tetrahydrobenzo ring Increased lipophilicity (LogP >5 est.) due to aromatic tosyl group and fused ring
Ethyl 4,5-dimethyl-2-[(phenoxycarbonyl)amino]thiophene-3-carboxylate (N/A) 307.35 (est.) Amide : phenoxycarbonyl Reduced hydrogen-bonding capacity (1 donor vs. 8 in target) due to lack of sulfonamide

Physicochemical Properties

  • Lipophilicity (LogP) :

    • The target compound’s methylsulfonyl group provides moderate lipophilicity (estimated LogP ~4), whereas analogs with aromatic sulfonyl groups (e.g., tosyl in 721886-73-3) exhibit higher LogP values due to increased hydrophobic surface area .
    • The nitrobenzamido derivative (313507-39-0) likely has a higher LogP than the target compound due to the nitro group’s electron-withdrawing nature .
  • Hydrogen Bonding: The target compound has 1 hydrogen bond donor (amide NH) and 8 acceptors (sulfonyl, carbonyl, and ether oxygens), similar to its thiophene-sulfonyl analog (620572-25-0). Analogs with simpler amides (e.g., phenoxycarbonyl) lack sulfonyl groups, reducing acceptor count .

Biological Activity

Ethyl 4,5-dimethyl-2-(1-(methylsulfonyl)piperidine-4-carboxamido)thiophene-3-carboxylate is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C15_{15}H20_{20}N2_{2}O4_{4}S, with a molecular weight of 320.39 g/mol. The structure includes a thiophene ring, a piperidine moiety, and a methylsulfonyl group, which contribute to its biological activity.

1. Calcium Channel Modulation

Research indicates that compounds similar to this compound exhibit inhibitory activity on T-type calcium channels. This modulation can lead to decreased excitability in neuronal tissues and has implications for conditions such as hypertension and neuropathic pain .

2. Antimicrobial Properties

Studies have shown that derivatives of thiophene compounds often exhibit antimicrobial activity. The presence of the thiophene ring is believed to enhance interactions with bacterial membranes, leading to increased permeability and subsequent bacterial cell death .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Calcium Channel InhibitionReduces excitability in neurons; potential antihypertensive effects
AntimicrobialEffective against various bacterial strains; MIC values ranging from 0.7–3.91 μg/mL
AnalgesicPotential pain relief through calcium channel modulation

Case Study 1: Antihypertensive Effects

In a study evaluating the antihypertensive properties of similar piperidine derivatives, it was found that oral administration significantly lowered blood pressure in hypertensive rat models without causing reflex tachycardia. This suggests that this compound may possess similar properties due to its structural analogies .

Case Study 2: Antimicrobial Efficacy

A series of thiophene derivatives were tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound exhibited notable minimum inhibitory concentrations (MICs), indicating strong antimicrobial potential. The study concluded that modifications in the thiophene structure could enhance efficacy against resistant strains .

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